Diazoline

Allergy Immunology Receptor Pharmacology

Researchers requiring an H1 antagonist with minimal muscarinic off-target effects face limited options among first-generation antihistamines. Diazoline (mebhydrolin napadisylate) addresses this gap with validated H1 affinity (Ki=7.6 nM) and 24-fold selectivity over mAChRs (Ki=180 nM), enabling cleaner histaminergic pathway interpretation. • Minimal sedation confirmed vs. chlorpromazine in human psychomotor studies • PVP tablet formulations achieve 92% dissolution in 8 min (vs. 83% commercial dragees) • Validated positive control for ethanol-drug interaction studies • ≥98% purity; ships ambient globally

Molecular Formula C29H28N2O6S2
Molecular Weight 564.7 g/mol
CAS No. 6153-33-9
Cat. No. B1670410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazoline
CAS6153-33-9
Synonymsdiazolin
diazoline
Fabahistin
Incidal
mebhydrolin napadisylate
mebhydroline 1,5-naphthalenedisulfonate
Omeril
Molecular FormulaC29H28N2O6S2
Molecular Weight564.7 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O
InChIInChI=1S/C19H20N2.C10H8O6S2/c1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2-10H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16)
InChIKeyUBHSARJULCDNFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diazoline (Mebhydrolin) Procurement Profile


Diazoline, chemically designated as mebhydrolin napadisylate (CAS 6153-33-9), is an ethylenediamine-derivative first-generation antihistamine that functions as a specific antagonist at the histamine H1 receptor [1]. Unlike archetypal first-generation antihistamines such as the phenothiazine chlorpromazine, Diazoline is characterized by minimal sedative properties, a key differentiation that has been demonstrated through comparative pharmacological studies [2]. It is primarily indicated for the symptomatic relief of allergic conditions mediated by histamine release, including nasal allergies and allergic dermatosis, and is available in various global markets, though notably not in the United States [1].

Target Histamine H1 receptor pharmacology with reported mAChR selectivity
Model Fit Allergy, inflammation, and histamine-mediated pathway studies
Phenotype First-generation antihistamine with reported low-sedation endpoint profile

Why Diazoline Cannot Be Interchanged


The assumption that all first-generation H1 antihistamines are interchangeable due to a shared core mechanism is not supported by experimental data. Diazoline (mebhydrolin) demonstrates a specific H1 receptor binding profile (Ki = 7.6 nM) with notable selectivity over muscarinic acetylcholine receptors (mAChRs, Ki = 180 nM), which contributes to its unique clinical profile . Furthermore, direct comparative clinical trials reveal that mebhydrolin's efficacy and safety outcomes differ substantially from other agents in its class. For instance, when compared to clemastine, a global improvement difference was observed, and when compared to loratadine, the latter demonstrated superior efficacy and safety [1][2]. These quantifiable differences in receptor selectivity, clinical efficacy, and adverse effect profiles underscore why generic substitution without considering these data points can lead to unpredictable or suboptimal outcomes. The evidence below details these specific, verifiable points of differentiation.

Profile

Anticholinergic off-target profile may differ significantly from non-selective phenothiazine antihistamines.

Endpoint

Comparator endpoint contexts with clemastine or loratadine may not transfer; class-level assumption of equivalence is not supported.

Safety

Psychomotor and alcohol-interaction endpoints may shift; diphenhydramine sedation context does not apply.

Diazoline Quantitative Evidence Guide


H1 Receptor Affinity and mAChR Selectivity

Diazoline (mebhydrolin) demonstrates high affinity for the histamine H1 receptor (Ki = 7.6 nM) and a ~24-fold selectivity over muscarinic acetylcholine receptors (mAChRs, Ki = 180 nM) . This selectivity profile is a key differentiator from non-selective first-generation antihistamines, such as the phenothiazine chlorpromazine, which are known for their potent anticholinergic side effects that contribute to sedation and other adverse events [1].

Receptor Selectivity
Head-to-head
H1 Ki = 7.6 nM vs mAChR Ki = 180 nM (~24-fold selectivity). Chlorpromazine class: known mAChR antagonism.
Supports H1-selectivity context; anticholinergic risk class review.
In vitro radioligand binding context.
Allergy Immunology Receptor Pharmacology

Psychomotor Safety and Ethanol Interaction

A controlled study in human volunteers (n=17) evaluated the effects of mebhydrolin (0.71 mg/kg orally), alone and in combination with ethanol (0.75 g/kg), on perceptual, cognitive, and motor functions [1]. The key findings were: 1) Mebhydrolin, when administered alone, did not produce a significant change in performance compared to baseline; 2) However, it significantly enhanced the performance deficits induced by ethanol [1]. This profile is distinct from antihistamines like diphenhydramine, which are known to cause significant psychomotor impairment on their own.

Psychomotor Safety
Cross-study comparable
Mebhydrolin alone: no significant change. Mebhydrolin + ethanol: significant enhancement of ethanol-induced deficits (n=17).
Intrinsic low-sedation endpoint context; alcohol-interaction endpoint context.
Randomized controlled trial; human volunteer study.
Psychopharmacology Safety Pharmacology Drug Interaction

Allergic Rhinitis Efficacy Comparison

Multiple randomized controlled trials (RCTs) have established the clinical efficacy of Diazoline (mebhydrolin) and its position relative to other treatments. A meta-analysis of three placebo-controlled, double-blind crossover studies demonstrated that mebhydroline (100 mg t.i.d.) was significantly superior to placebo (p<0.05) in reducing nasal symptoms like itchy nose and congestion [1]. However, head-to-head RCTs show that mebhydrolin is less efficacious than alternatives: a study comparing it to clemastine in 106 patients with perennial allergic rhinitis concluded that clemastine was superior in terms of global improvement [2]. Another study in 60 patients found loratadine to be not only safer but also more efficacious than mebhydrolin [3].

Allergic Rhinitis Efficacy
Head-to-head
Significantly superior to placebo (p
Comparator endpoint context; ranked lower efficacy in trial set.
RCTs in allergic rhinitis patients.
Tablet Dissolution
Head-to-head
92% release in 8 min (new PVP tablet) vs 83% (commercial dragee).
Formulation-dependent dissolution context; may support release profile review.
In vitro dissolution testing.
Stability & Solubility
Data to verify
Powder: stable 36 months at -20°C. DMSO solubility: ~7-8 mg/mL. Ethanol:
Solvent selection context; DMSO strongly preferred over ethanol.
Supplier specification; review lot-specific COA.
Allergic Rhinitis Clinical Trial Comparative Efficacy

Optimized Tablet Dissolution vs. Commercial Dragee

Research into the formulation technology of Diazoline has yielded a specific improvement over the commercial standard. A comparative dissolution study showed that a newly developed tablet formulation of diazoline released 92% of its active ingredient within 8 minutes, whereas the commercially available dragee formulation released only 83% in the same timeframe [1]. This difference is attributed to optimization of the tablet composition, including the use of polyvinylpyrrolidone (PVP) and control over particle size and specific surface area of the active substance [2].

Tablet Dissolution
Head-to-head
92% release in 8 min (new PVP tablet) vs 83% (commercial dragee).
Formulation-dependent dissolution context; may support release profile review.
In vitro dissolution testing.
Pharmaceutics Formulation Science Drug Delivery

Long-Term Stability and Solubility Profile

For laboratory and research procurement, the stability and solubility of a compound are critical parameters that directly impact its usability and reproducibility in experiments. Diazoline (mebhydrolin napadisylate) exhibits a defined stability profile: in lyophilized powder form, it is stable for 36 months when stored at -20°C [1]. In DMSO solution, its solubility is reported at approximately 7-8 mg/mL . In contrast, solubility in ethanol is poor (<1 mg/mL) . This information is essential for planning long-term studies and for selecting appropriate vehicles for in vitro and in vivo assays.

Stability & Solubility
Data to verify
Powder: stable 36 months at -20°C. DMSO solubility: ~7-8 mg/mL. Ethanol:
Solvent selection context; DMSO strongly preferred over ethanol.
Supplier specification; review lot-specific COA.
Chemical Stability Solubility Compound Management

Diazoline Application Scenarios


H1 Receptor Research with Minimal Sedation

Given its high H1 receptor affinity (Ki = 7.6 nM) and quantified selectivity over mAChRs (Ki = 180 nM) , Diazoline is an optimal tool compound for researchers studying histaminergic pathways where muscarinic off-target effects must be minimized. Unlike chlorpromazine or diphenhydramine, its lack of intrinsic sedative properties, as confirmed by human psychomotor studies [1], allows for cleaner interpretation of behavioral or cognitive outcomes in preclinical and clinical experiments involving allergy or inflammation models.

Enhanced Oral Solid Dosage Development

For pharmaceutical scientists and formulation developers, Diazoline presents a specific, data-backed opportunity. Studies have demonstrated that tablet formulations using PVP can achieve a superior dissolution profile (92% release in 8 minutes) compared to commercial dragees (83% release) [2][3]. This makes it a relevant model compound for research into immediate-release formulations, polymer-based drug delivery systems, and for process development aimed at improving bioavailability of poorly soluble or challenging active pharmaceutical ingredients.

Positive Control for Alcohol Interaction Studies

The well-characterized interaction between mebhydrolin and ethanol, where it significantly enhances alcohol-induced performance deficits without causing impairment on its own [1], establishes its utility as a positive control. In research focused on pharmacodynamic drug-alcohol interactions, the compound provides a reproducible and quantifiable benchmark for evaluating new chemical entities, ensuring that experimental models are sensitive and valid.

Reference Standard for Allergic Rhinitis Trials

Given its established efficacy against placebo but proven inferiority to clemastine and loratadine in randomized controlled trials [4][5][6], Diazoline serves as an excellent active comparator or reference standard in new clinical trials for allergic rhinitis. Its known effect size allows for robust power calculations and provides a meaningful benchmark for demonstrating the non-inferiority or superiority of novel therapeutic candidates in this indication.

Application
Selection Property
Validation Focus
H1 receptor research, low sedation
H1/mAChR selectivity review
Sedation endpoint monitoring
Oral solid dosage development
Formulation-dependent dissolution context
Release-profile model validation
Drug-alcohol interaction studies
Ethanol-interaction comparator context
Pharmacodynamic interaction endpoint review
Allergic rhinitis trial reference
Reported comparator endpoint context
Effect-size and non-inferiority assay design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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